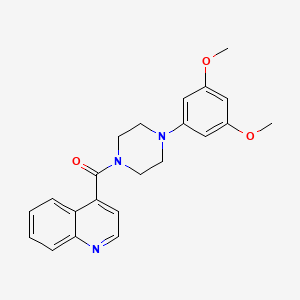
6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a nucleophile displaces a leaving group on an aromatic ring. The reaction conditions often include:
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Reagents: Sodium hydride (NaH), potassium carbonate (K_2CO_3)
Temperature: Elevated temperatures (80-120°C)
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors could also be employed for more efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3)
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4)
Substitution: Halogenation, nitration, and sulfonation reactions
Common Reagents and Conditions
Oxidation: KMnO_4 in acidic or basic medium
Reduction: LiAlH_4 in anhydrous ether
Substitution: Halogenation using N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-chloro-4-methylpyridine-2-yl)-5-fluoro-4-methylpyridine-2-amine
- N-(6-bromo-4-methylpyridine-2-yl)-5-chloro-4-methylpyridine-2-amine
- N-(6-bromo-4-methylpyridine-2-yl)-5-fluoro-4-ethylpyridine-2-amine
Uniqueness
6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine rings, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H11BrFN3 |
|---|---|
Poids moléculaire |
296.14 g/mol |
Nom IUPAC |
6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C12H11BrFN3/c1-7-3-10(13)16-12(4-7)17-11-5-8(2)9(14)6-15-11/h3-6H,1-2H3,(H,15,16,17) |
Clé InChI |
XTFKCNHHXUFZMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)Br)NC2=NC=C(C(=C2)C)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(2-diethylaminoethyl)-1H-indol-5-yl]naphthalene-1-sulphonamide](/img/structure/B8595977.png)
![Methyl 4-{[methyl(pyridin-2-yl)amino]methyl}benzoate](/img/structure/B8595984.png)



![4-N-[4-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8596021.png)
![1-methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B8596027.png)
![3-Isopropyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8596035.png)
